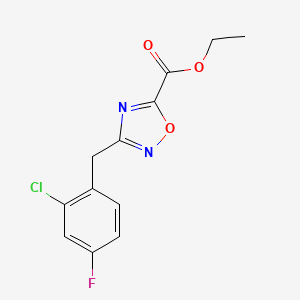
Ethyl 3-(2-chloro-4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-chloro-4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxylate is a chemical compound that belongs to the class of oxadiazole derivatives
Méthodes De Préparation
The synthesis of Ethyl 3-(2-chloro-4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 2-chloro-4-fluorobenzylamine with ethyl 3-amino-4,4,4-trifluoro-2-butenoate under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by cyclization to form the oxadiazole ring . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques.
Analyse Des Réactions Chimiques
Ethyl 3-(2-chloro-4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents such as sodium methoxide or potassium tert-butoxide
Cyclization: The formation of the oxadiazole ring itself is a cyclization reaction, which is a key step in its synthesis.
Applications De Recherche Scientifique
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a building block in organic synthesis.
Biology: The compound has shown potential as an antibacterial and antifungal agent, making it a candidate for the development of new antimicrobial drugs
Medicine: Research has indicated its potential use in the treatment of neurological disorders such as epilepsy, due to its neuroprotective properties
Mécanisme D'action
The mechanism of action of Ethyl 3-(2-chloro-4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In neurological applications, it modulates neurotransmitter levels and reduces oxidative stress, providing neuroprotection .
Comparaison Avec Des Composés Similaires
Ethyl 3-(2-chloro-4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxylate can be compared with other oxadiazole derivatives such as:
4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one: This compound has similar neuroprotective properties and is used in the treatment of epilepsy.
Trifluoromethylpyridine derivatives: These compounds are used in agrochemicals and pharmaceuticals due to their unique physicochemical properties.
Fluoropyridines: These compounds are known for their biological activities and are used in various applications, including cancer therapy and imaging agents.
This compound stands out due to its specific combination of chloro and fluoro substituents, which enhance its biological activity and stability.
Propriétés
Formule moléculaire |
C12H10ClFN2O3 |
|---|---|
Poids moléculaire |
284.67 g/mol |
Nom IUPAC |
ethyl 3-[(2-chloro-4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C12H10ClFN2O3/c1-2-18-12(17)11-15-10(16-19-11)5-7-3-4-8(14)6-9(7)13/h3-4,6H,2,5H2,1H3 |
Clé InChI |
BLLALCJLLNMROO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=NO1)CC2=C(C=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


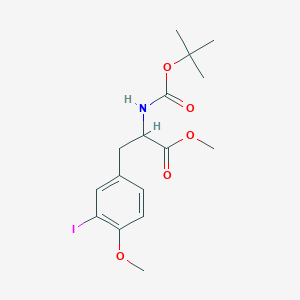
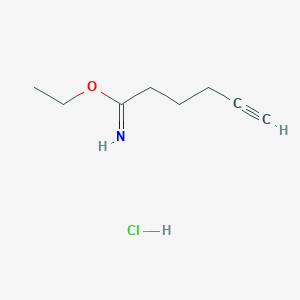

![3,5-Dichloro-8-methylpyrido[2,3-d]pyridazine](/img/structure/B13700233.png)
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13700234.png)
![1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne](/img/structure/B13700235.png)
![[3-(2-Ethylhexyl)-2-thienyl]tributylstannane](/img/structure/B13700254.png)
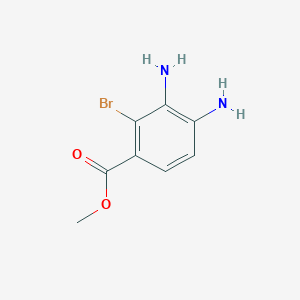
![1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione](/img/structure/B13700263.png)
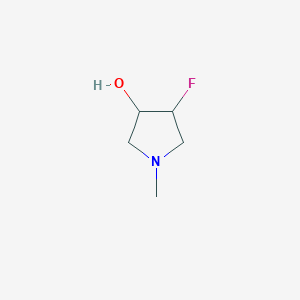
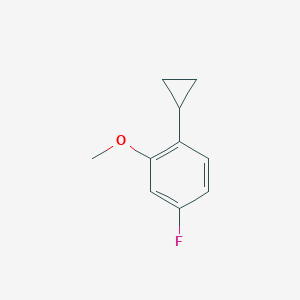

![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B13700279.png)

